molecular formula C15H19N3O4 B2824256 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide CAS No. 107300-85-6

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide

Cat. No.: B2824256
CAS No.: 107300-85-6
M. Wt: 305.334
InChI Key: RALVTLRTFDYLEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide” is a complex organic compound. It contains an acetamide group (CH3CONH2), which is a derivative of acetic acid where one of the -OH groups has been replaced by an -NH2 group . It also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 1,2,4-oxadiazole ring and the acetamide group would likely contribute to the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the acetamide group could make it polar, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Molecular Docking

  • The synthesis of derivatives involving the oxadiazole moiety, such as N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, has been detailed, showcasing their potential as antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme. This involves a series of reactions starting from esterification, hydrazinolysis, and finally, substitution reactions to yield the desired compounds. Molecular docking studies with α-chymotrypsin enzyme protein revealed significant correlation with bioactivity data, suggesting the importance of the oxadiazole moiety in binding with biological targets (Siddiqui et al., 2014).

Antimicrobial and Anti-Enzymatic Activities

  • Another study on the synthesis of N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores evaluated their antibacterial potentials. This research underscores the significance of incorporating the oxadiazole and acetamide groups into molecules for enhanced antibacterial activity. Notably, one compound showed superior growth inhibitory activity against various bacterial strains, emphasizing the potential of these compounds in antimicrobial applications (Iqbal et al., 2017).

Anticancer Evaluation

  • The development of N-substituted 5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-ylphenyl benzamides for anticancer activity against various cancer cell lines highlights the therapeutic potential of the oxadiazole moiety. Some derivatives exhibited potent anticancer activity, suggesting the utility of these compounds as promising drug leads for cancer therapy (Ravinaik et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-10-17-14(18-22-10)9-15(19)16-7-6-11-4-5-12(20-2)13(8-11)21-3/h4-5,8H,6-7,9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALVTLRTFDYLEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CC(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.